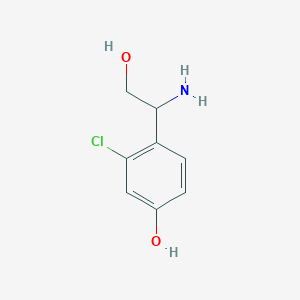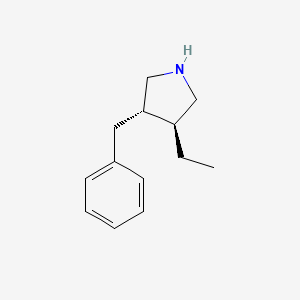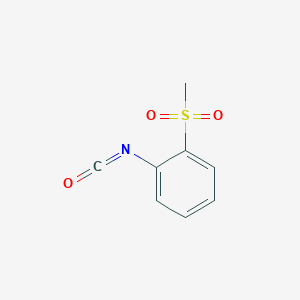
1-Isocyanato-2-methanesulfonylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Isocyanato-2-methanesulfonylbenzene is an organic compound with the molecular formula C9H9NO3S. It belongs to the family of sulfonyl isocyanates, which are highly reactive compounds used in organic synthesis as building blocks for the preparation of a wide range of functionalized molecules.
Métodos De Preparación
1-Isocyanato-2-methanesulfonylbenzene can be synthesized through various methods. The most common industrial method involves the phosgene process, which is highly efficient but poses environmental and health risks due to the toxicity of phosgene . Nonphosgene methods are also being explored, such as the formation of carbamate through the reaction of nitro-amino compounds with carbon monoxide, dimethyl carbonate, and urea, followed by the thermal decomposition of carbamate to yield isocyanate . These methods are safer and more environmentally friendly.
Análisis De Reacciones Químicas
1-Isocyanato-2-methanesulfonylbenzene undergoes several types of chemical reactions, including:
Substitution Reactions: It reacts with nucleophiles to form substituted products.
Addition Reactions: It can undergo addition reactions with compounds containing active hydrogen atoms.
Polymerization: It can polymerize to form polyurethanes.
Common reagents used in these reactions include alcohols, amines, and water. The major products formed from these reactions are urethanes, ureas, and polyurethanes .
Aplicaciones Científicas De Investigación
1-Isocyanato-2-methanesulfonylbenzene is widely used in scientific research and industry. Its applications include:
Chemistry: Used as a building block for the synthesis of various functionalized molecules.
Biology: Employed in the modification of biomolecules.
Medicine: Utilized in the development of pharmaceuticals.
Industry: Key component in the production of polyurethanes, which are used in coatings, adhesives, and foams
Mecanismo De Acción
The mechanism of action of 1-Isocyanato-2-methanesulfonylbenzene involves its high reactivity with nucleophiles. It reacts with compounds containing active hydrogen atoms, such as alcohols and amines, to form stable urethane and urea linkages. This reactivity is due to the presence of the isocyanate group, which is highly electrophilic .
Comparación Con Compuestos Similares
1-Isocyanato-2-methanesulfonylbenzene is unique due to its sulfonyl isocyanate structure. Similar compounds include:
Toluene diisocyanate: Used in the production of flexible polyurethane foams.
Methylenediphenyl diisocyanate: Used in the production of rigid polyurethane foams.
Hexamethylene diisocyanate: Used in the production of non-yellowing polyurethane coatings.
These compounds share similar reactivity but differ in their specific applications and physical properties.
Propiedades
Fórmula molecular |
C8H7NO3S |
|---|---|
Peso molecular |
197.21 g/mol |
Nombre IUPAC |
1-isocyanato-2-methylsulfonylbenzene |
InChI |
InChI=1S/C8H7NO3S/c1-13(11,12)8-5-3-2-4-7(8)9-6-10/h2-5H,1H3 |
Clave InChI |
JEVNCLDYDSYARG-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)(=O)C1=CC=CC=C1N=C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



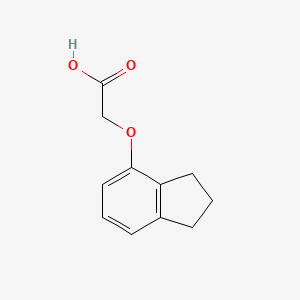
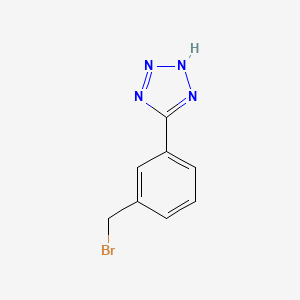
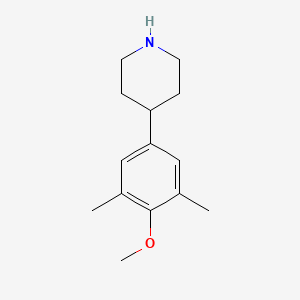
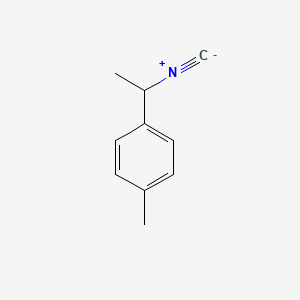


![2-Amino-2-[2-(difluoromethoxy)phenyl]ethanol](/img/structure/B13599049.png)

